Lobeglitazone

Catalog No.
S533424
CAS No.
607723-33-1
M.F
C24H24N4O5S
M. Wt
480.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lobeglitazone

CAS Number

607723-33-1

Product Name

Lobeglitazone

IUPAC Name

5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30)

InChI Key

CHHXEZSCHQVSRE-UHFFFAOYSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC

Solubility

Soluble in DMSO

Synonyms

CKD 501, CKD-501, CKD501, lobeglitazone

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC

Description

The exact mass of the compound Lobeglitazone is 480.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lobeglitazone was developed in South Korea and approved by the Ministry of Food and Drug Safety (Korea) in 2013 for the treatment of T2D []. Unlike other TZDs like pioglitazone, lobeglitazone acts primarily as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, with minimal activation of PPARγ [, ]. This distinction makes it a subject of ongoing research due to the potential for improved safety profiles compared to other TZDs [].


Molecular Structure Analysis

Lobeglitazone has a complex molecular structure with several key features. It contains a central thiazolidinedione ring with a substituted benzene group and a long aliphatic chain []. The presence of the thiazolidinedione ring is characteristic of the TZD class and is essential for its interaction with PPARs []. The specific arrangement of the functional groups within the molecule likely influences its binding affinity and selectivity towards PPARα compared to PPARγ [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C28H44O5S []
  • Molecular Weight: 480.54 g/mol []
  • Melting Point: No data publicly available
  • Boiling Point: No data publicly available
  • Solubility: Lobeglitazone is practically insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
  • Stability: Lobeglitazone is likely stable under acidic and basic conditions but may degrade under light or heat exposure.

Lobeglitazone primarily acts as a PPARα agonist. PPARα is a nuclear receptor protein that regulates genes involved in fatty acid metabolism, glucose homeostasis, and inflammation. By activating PPARα, lobeglitazone is thought to improve insulin sensitivity in fat cells, leading to better blood sugar control in T2D patients []. Additionally, PPARα activation may offer benefits like lowering blood triglycerides and improving liver function.

While Lobeglitazone appears to have a more favorable safety profile than other TZDs due to minimal PPARγ activation, some potential risks require further investigation.

  • Fluid Retention: TZDs, including lobeglitazone, can cause fluid retention, which may lead to edema or heart failure in some patients.
  • Bone Mineral Density Loss: Some studies suggest a possible association between TZD use and bone mineral density loss, increasing the risk of fractures.
  • Long-Term Safety: Long-term safety data on lobeglitazone use is still limited. More research is needed to assess potential risks associated with prolonged use.
  • Mechanism of Action

    Similar to other TZDs, lobeglitazone functions by activating a cellular protein known as peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ activation regulates various genes involved in glucose and fat metabolism, ultimately improving insulin sensitivity in muscle, liver, and fat tissues. This mechanism helps to lower blood sugar levels in individuals with T2DM.

  • Glycemic Efficacy

    Research suggests that lobeglitazone demonstrates glycemic efficacy comparable to pioglitazone, another established TZD medication. Studies have shown that lobeglitazone effectively reduces glycosylated hemoglobin (HbA1c), a marker of long-term blood sugar control. However, lobeglitazone may achieve similar glycemic effects at potentially lower doses compared to pioglitazone.

  • Pleiotropic Effects

    Beyond its glucose-lowering properties, lobeglitazone exhibits pleiotropic effects, meaning it influences various biological processes. Preclinical and clinical studies have shown lobeglitazone's potential to:

    • Improve lipid profiles by lowering total cholesterol, triglycerides, and LDL ("bad") cholesterol while increasing HDL ("good") cholesterol [].
    • Reduce albuminuria, a marker of kidney damage and increased cardiovascular risk [].
    • Possess anti-inflammatory and anti-atherosclerotic properties, potentially reducing the risk of cardiovascular complications in diabetic patients [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Exact Mass

480.1467

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Indication

Lobeglitazone was approved by the Ministry of Food and Drug Safety (South Korea) in 2013, and is being monitored by postmarketing surveillance until 2019. Lobeglitazone is not approved for use by either the Food and Drug Administration (USA), Health Canada, or by the European Medicines Agency for use in the management of diabetes.

Pharmacology

Lobeglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity. Besides its activation of peroxisome proliferator-activated receptor (PPAR) gamma, lobeglitazone is also a potent agonist for PPARalpha.

Mechanism of Action

Lobeglitazone acts as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells. By promoting the binding of insulin at fat cells, lobeglitazone has been shown to reduce blood sugar levels, lower hemoglobain A1C (HbA1C) levels, and improve lipid and liver profiles [A19748]. Unlike [DB01132], which is a dual PPAR agonist at PPAR-alpha and PPAR-gamma, Lobeglitazone is a pure PPAR-alpha agonist.

Other CAS

607723-33-1

Wikipedia

Lobeglitazone

Biological Half Life

Following an intravenous dosage of 1 mg/kg, the half life was found to be 110 min.

Dates

Modify: 2023-08-15
1: Kim SH, Kim SG, Kim DM, Woo JT, Jang HC, Chung CH, Ko KS, Park JH, Park YS, Kim SJ, Choi DS. Safety and efficacy of lobeglitazone monotherapy in patients with type 2 diabetes mellitus over 52 weeks: An open-label extension study. Diabetes Res Clin Pract. 2015 Dec;110(3):e27-30. doi: 10.1016/j.diabres.2015.09.009. Epub 2015 Sep 21. PubMed PMID: 26458774.
2: Lim S, Lee KS, Lee JE, Park HS, Kim KM, Moon JH, Choi SH, Park KS, Kim YB, Jang HC. Effect of a new PPAR-gamma agonist, lobeglitazone, on neointimal formation after balloon injury in rats and the development of atherosclerosis. Atherosclerosis. 2015 Nov;243(1):107-19. doi: 10.1016/j.atherosclerosis.2015.08.037. Epub 2015 Sep 4. PubMed PMID: 26363808.
3: Lee JH, Ahn SH, Maeng HJ, Lee W, Kim DD, Chung SJ. The identification of lobeglitazone metabolites in rat liver microsomes and the kinetics of the in vivo formation of the major metabolite M1 in rats. J Pharm Biomed Anal. 2015 Nov 10;115:375-82. doi: 10.1016/j.jpba.2015.07.040. Epub 2015 Jul 30. PubMed PMID: 26275726.
4: Kim CO, Sil Oh E, Kim C, Park MS. Pharmacokinetic Interaction Between Amlodipine and Lobeglitazone, a Novel Peroxisome Proliferator-activated Receptor-γ Agonist, in Healthy Subjects. Clin Ther. 2015 Sep;37(9):1999-2006.e1. doi: 10.1016/j.clinthera.2015.06.009. Epub 2015 Jul 7. PubMed PMID: 26163202.
5: Lee JH, Son JH, Chae YJ, Ahn SH, Lee W, Kim DD, Chung SJ. Gender differences in the hepatic elimination and pharmacokinetics of lobeglitazone in rats. Biopharm Drug Dispos. 2015 Apr 21. doi: 10.1002/bdd.1954. [Epub ahead of print] PubMed PMID: 25899769.
6: Jung JA, Lee SY, Kim TE, Kim JR, Kim C, Huh W, Ko JW. Lack of the effect of lobeglitazone, a peroxisome proliferator-activated receptor-γ agonist, on the pharmacokinetics and pharmacodynamics of warfarin. Drug Des Devel Ther. 2015 Mar 2;9:737-43. doi: 10.2147/DDDT.S76591. eCollection 2015. PubMed PMID: 25767371; PubMed Central PMCID: PMC4354432.
7: Lee JH, Noh CK, Yim CS, Jeong YS, Ahn SH, Lee W, Kim DD, Chung SJ. Kinetics of the Absorption, Distribution, Metabolism, and Excretion of Lobeglitazone, a Novel Activator of Peroxisome Proliferator-Activated Receptor Gamma in Rats. J Pharm Sci. 2015 Sep;104(9):3049-59. doi: 10.1002/jps.24378. Epub 2015 Feb 3. PubMed PMID: 25648999.
8: Jin SM, Park CY, Cho YM, Ku BJ, Ahn CW, Cha BS, Min KW, Sung YA, Baik SH, Lee KW, Yoon KH, Lee MK, Park SW. Lobeglitazone and pioglitazone as add-ons to metformin for patients with type 2 diabetes: a 24-week, multicentre, randomized, double-blind, parallel-group, active-controlled, phase III clinical trial with a 28-week extension. Diabetes Obes Metab. 2015 Jun;17(6):599-602. doi: 10.1111/dom.12435. Epub 2015 Feb 8. PubMed PMID: 25580775.
9: Sil Oh E, Ok Kim C, Kim KH, Kim YN, Kim C, Lee JI, Park MS. Effect of ketoconazole on lobeglitazone pharmacokinetics in Korean volunteers. Clin Ther. 2014 Jul 1;36(7):1064-71. doi: 10.1016/j.clinthera.2014.05.064. Erratum in: Clin Ther. 2014 Oct 1;36(10):1480. PubMed PMID: 25047497.
10: Park MK, Kim TE, Kim J, Kim C, Yoon SH, Cho JY, Jang IJ, Yu KS, Lim KS. Tolerability and pharmacokinetics of lobeglitazone, a novel peroxisome proliferator-activated receptor-γ agonist, after a single oral administration in healthy female subjects. Clin Drug Investig. 2014 Jul;34(7):467-74. doi: 10.1007/s40261-014-0197-y. PubMed PMID: 24802657.
11: Kim SG, Kim DM, Woo JT, Jang HC, Chung CH, Ko KS, Park JH, Park YS, Kim SJ, Choi DS. Efficacy and safety of lobeglitazone monotherapy in patients with type 2 diabetes mellitus over 24-weeks: a multicenter, randomized, double-blind, parallel-group, placebo controlled trial. PLoS One. 2014 Apr 15;9(4):e92843. doi: 10.1371/journal.pone.0092843. eCollection 2014. PubMed PMID: 24736628; PubMed Central PMCID: PMC3988010.
12: Shin D, Kim TE, Yoon SH, Cho JY, Shin SG, Jang IJ, Yu KS. Assessment of the pharmacokinetics of co-administered metformin and lobeglitazone, a thiazolidinedione antihyperglycemic agent, in healthy subjects. Curr Med Res Opin. 2012 Jul;28(7):1213-20. doi: 10.1185/03007995.2012.703131. Epub 2012 Jul 2. PubMed PMID: 22697273.
13: Kim JW, Kim JR, Yi S, Shin KH, Shin HS, Yoon SH, Cho JY, Kim DH, Shin SG, Jang IJ, Yu KS. Tolerability and pharmacokinetics of lobeglitazone (CKD-501), a peroxisome proliferator-activated receptor-γ agonist: a single- and multiple-dose, double-blind, randomized control study in healthy male Korean subjects. Clin Ther. 2011 Nov;33(11):1819-30. doi: 10.1016/j.clinthera.2011.09.023. Epub 2011 Nov 1. PubMed PMID: 22047812.
14: Lee JH, Woo YA, Hwang IC, Kim CY, Kim DD, Shim CK, Chung SJ. Quantification of CKD-501, lobeglitazone, in rat plasma using a liquid-chromatography/tandem mass spectrometry method and its applications to pharmacokinetic studies. J Pharm Biomed Anal. 2009 Dec 5;50(5):872-7. doi: 10.1016/j.jpba.2009.06.003. Epub 2009 Jun 12. PubMed PMID: 19577404.

Explore Compound Types